molecular formula C10H12N2O3 B8591854 2-(CYCLOPENTYLOXY)-5-NITROPYRIDINE

2-(CYCLOPENTYLOXY)-5-NITROPYRIDINE

Cat. No.: B8591854
M. Wt: 208.21 g/mol
InChI Key: LHCWPFZOULXRST-UHFFFAOYSA-N
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Description

Contextual Significance of Nitropyridine Derivatives in Organic Synthesis

Nitropyridine derivatives are a class of heterocyclic compounds that have garnered significant attention in organic synthesis due to the versatile reactivity imparted by the nitro group. The strong electron-withdrawing nature of the nitro group deactivates the pyridine (B92270) ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group. This characteristic makes nitropyridines valuable precursors for the synthesis of a wide range of functionalized pyridine systems.

These derivatives are instrumental in the construction of various bioactive molecules. For instance, the nitro group can be readily reduced to an amino group, providing a key synthetic handle for further functionalization, such as in the formation of amides or the construction of fused heterocyclic rings. chemicalbook.com The transformation of the nitro group is a fundamental strategy in the synthesis of compounds with potential applications in medicinal chemistry and materials science. nih.gov

Overview of Alkoxypyridine Derivatives in Contemporary Chemical Research

Alkoxypyridine derivatives, characterized by an alkoxy group attached to the pyridine ring, are another crucial class of compounds in modern chemical research. The introduction of an alkoxy group can significantly influence the electronic properties and solubility of the parent pyridine molecule. prepchem.com In medicinal chemistry, the incorporation of alkoxy moieties is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.

The synthesis of alkoxypyridines is often achieved through the nucleophilic substitution of a leaving group, such as a halogen, on the pyridine ring with an alkoxide. This reaction is a fundamental transformation in the preparation of these derivatives. researchgate.net The resulting alkoxypyridines can serve as key intermediates in the synthesis of more complex molecular architectures.

Scope and Research Objectives for 2-(Cyclopentyloxy)-5-nitropyridine Investigations

Investigations into this compound are primarily focused on its synthesis and potential as a building block in organic synthesis. The research objectives for this compound would typically include:

The development of efficient and high-yielding synthetic routes.

The characterization of its chemical structure and properties using spectroscopic methods.

The exploration of its reactivity, particularly the transformation of the nitro group and substitution on the pyridine ring.

Its use as a precursor for the synthesis of novel, more complex heterocyclic compounds.

While specific, detailed research findings on this compound are not extensively documented in publicly available literature, its synthesis can be inferred from established chemical principles. The most probable synthetic route involves the nucleophilic aromatic substitution of a suitable precursor, such as 2-chloro-5-nitropyridine (B43025), with cyclopentanol (B49286) in the presence of a base.

The starting material, 2-chloro-5-nitropyridine, is a well-characterized compound. researchgate.netnih.gov Its reaction with various nucleophiles is a common method for introducing a range of functional groups at the 2-position of the 5-nitropyridine scaffold. nih.gov

Table 1: Physicochemical Properties of a Key Precursor

Property Value for 2-Chloro-5-nitropyridine
Molecular Formula C5H3ClN2O2
Molecular Weight 158.54 g/mol
Appearance Crystalline solid
Melting Point 107-109 °C

Data for 2-chloro-5-nitropyridine, a likely precursor.

Table 2: Spectroscopic Data for a Key Precursor

Spectroscopic Technique Characteristic Data for 2-Chloro-5-nitropyridine
¹H NMR (CDCl₃) δ 9.1 (d, 1H), 8.4 (dd, 1H), 7.6 (d, 1H) ppm
IR (KBr) ν 1570, 1520, 1350 cm⁻¹
Mass Spectrum (EI) m/z 158 (M⁺), 128, 112

Representative data for 2-chloro-5-nitropyridine.

The synthesis of this compound would likely proceed by reacting 2-chloro-5-nitropyridine with sodium cyclopentoxide, generated in situ from cyclopentanol and a base like sodium hydride. The reaction would yield the desired product and a salt byproduct. The progress of such a reaction would be monitored by techniques like thin-layer chromatography, and the final product would be purified and characterized using standard laboratory methods.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

2-cyclopentyloxy-5-nitropyridine

InChI

InChI=1S/C10H12N2O3/c13-12(14)8-5-6-10(11-7-8)15-9-3-1-2-4-9/h5-7,9H,1-4H2

InChI Key

LHCWPFZOULXRST-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=NC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Reaction Mechanisms and Reactivity Profiles of 2 Cyclopentyloxy 5 Nitropyridine

Influence of Nitro and Cyclopentyloxy Substituents on Pyridine (B92270) Ring Electronic Properties

The electronic character of the pyridine ring in 2-(cyclopentyloxy)-5-nitropyridine is significantly modulated by the interplay of the electron-donating cyclopentyloxy group and the electron-withdrawing nitro group.

The nitrogen atom in the pyridine ring is inherently electron-withdrawing due to its electronegativity, which already deactivates the ring towards electrophilic attack compared to benzene. stackexchange.com The presence of a nitro group, a potent electron-withdrawing group, further exacerbates this effect, particularly at the ortho and para positions relative to the nitro group. stackexchange.comwikipedia.org This withdrawal of electron density occurs through both inductive and resonance effects. stackexchange.com

Nucleophilic Aromatic Substitution (SNAr) Pathways Involving the Pyridine Core

The electron-deficient nature of the pyridine ring, amplified by the nitro group, makes this compound highly susceptible to nucleophilic aromatic substitution (SNAr).

The positions most activated for nucleophilic attack are those ortho and para to the strongly electron-withdrawing nitro group. wikipedia.org In this compound, this corresponds to the C4 and C6 positions. The cyclopentyloxy group at C2 is a potential leaving group in SNAr reactions.

Studies on analogous 2-alkoxy-5-nitropyridines have shown that they readily react with a variety of nucleophiles. nih.gov For instance, the chlorine atom in 2-chloro-5-nitropyridine (B43025) is readily displaced by nucleophiles. nih.govchemicalbook.com Similarly, the cyclopentyloxy group in this compound can be displaced by strong nucleophiles. The reactivity of various nucleophiles would be expected to follow their relative nucleophilicity, with stronger nucleophiles like alkoxides, thiolates, and amines reacting more readily.

NucleophileExpected Reactivity at C2Potential Product
RO⁻ (Alkoxide)High2-Alkoxy-5-nitropyridine
RS⁻ (Thiolate)High2-(Alkylthio)-5-nitropyridine
R₂NH (Secondary Amine)Moderate to High2-(Dialkylamino)-5-nitropyridine
NH₃ (Ammonia)Moderate2-Amino-5-nitropyridine (B18323)

The nitro group plays a crucial role in activating the pyridine ring for SNAr reactions. wikipedia.org It does so by stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the addition of the nucleophile to the ring. wikipedia.orgchemistrysteps.com This stabilization occurs through resonance, where the negative charge can be delocalized onto the oxygen atoms of the nitro group. wikipedia.org The ortho and para positions relative to the nitro group are most effective at this stabilization, which is why nucleophilic attack is favored at these sites. chemistrysteps.commasterorganicchemistry.com In this compound, the nitro group at the 5-position activates the C2 position for nucleophilic substitution, facilitating the displacement of the cyclopentyloxy group.

Electrophilic Aromatic Substitution (EAS) Considerations and Limitations

Direct electrophilic aromatic substitution on the pyridine ring of this compound is generally difficult and often not feasible under standard conditions.

The pyridine ring itself is inherently electron-deficient and less reactive towards electrophiles than benzene. stackexchange.comwikipedia.org The presence of the powerful electron-withdrawing nitro group further deactivates the ring, making it highly resistant to attack by electrophiles. wikipedia.org While the cyclopentyloxy group is an activating group, its effect is largely overcome by the deactivating effects of both the ring nitrogen and the nitro group.

Furthermore, the acidic conditions often required for electrophilic aromatic substitution reactions, such as nitration or sulfonation, would lead to the protonation of the pyridine nitrogen. stackexchange.comrsc.org This forms a pyridinium (B92312) ion, which is even more strongly deactivated towards electrophilic attack than the neutral pyridine ring. stackexchange.com Consequently, any attempted EAS would likely require extremely harsh conditions and would be expected to proceed with very low yield, if at all. stackexchange.comrsc.org If a reaction were to occur, it would likely be directed to the position least deactivated by the nitro group and the pyridinium nitrogen, which is typically the meta-position to the nitro group (C3). vaia.com

Radical Reaction Pathways and Photochemical Transformations

The presence of a nitro group and an alkoxypyridine moiety suggests that this compound can undergo complex photochemical and radical-mediated reactions. The following sections delve into the formation of reactive intermediates and the subsequent reaction cascades.

While direct studies on this compound are not extensively documented, the behavior of analogous N-alkoxypyridinium salts provides a strong model for predicting its reactivity. Photoinduced electron transfer to N-alkoxypyridinium cations leads to the cleavage of the N–O bond, resulting in the formation of an alkoxyl radical. acs.orgnih.gov In the case of this compound, a similar fragmentation could be initiated, potentially through sensitization or direct photolysis, to generate a cyclopentyloxyl radical.

Alkoxyl radicals are highly reactive species known to participate in several reaction pathways, including hydrogen atom abstraction, β-scission, and addition to unsaturated systems. nsf.govacs.org A particularly relevant reaction in the context of pyridine chemistry is the ability of alkoxyl radicals to act as hydrogen atom donors to pyridine derivatives. nsf.gov Nanosecond transient absorption spectroscopy studies have provided direct evidence for the reaction of ethoxyl radicals with substituted pyridines, such as 2,6-lutidine and 4-phenylpyridine, to produce N-hydropyridinyl radicals. nsf.govnih.gov This hydrogen atom transfer (HAT) from the alkoxyl radical to the nitrogen atom of the pyridine ring is a rapid process. nsf.govnih.gov

The rate of this HAT reaction is influenced by the nature of the alkoxyl radical and the pyridine base. For instance, the reaction of the ethoxyl radical with lutidine is significantly faster than that of the methoxyl radical. nih.gov The presence of the electron-withdrawing nitro group on the pyridine ring of this compound would likely decrease the basicity of the pyridine nitrogen, potentially slowing down the rate of this specific HAT reaction compared to unsubstituted or alkyl-substituted pyridines.

Table 1: Rate Constants for the Reaction of Alkoxyl Radicals with Pyridine Derivatives

Alkoxyl RadicalPyridine DerivativeRate Constant (k) in M⁻¹s⁻¹Reference
CH₃O•Lutidine~6 x 10⁶ nih.gov
CH₃CH₂O•Lutidine~5.4 x 10⁷ nih.gov
CH₃CH₂O•2,6-Lutidine~10⁷ nsf.govnih.gov
CH₃CH₂O•4-Phenylpyridine~10⁷ nsf.govnih.gov

This table presents kinetic data for analogous systems to illustrate the reactivity of alkoxyl radicals with pyridines.

The photochemical fragmentation of N-alkoxypyridinium salts in the presence of a pyridine base can be highly efficient, with quantum yields approaching 200, indicating a chain amplification mechanism. acs.orgnih.gov This process is initiated by the formation of an alkoxyl radical, as described in the previous section.

The key steps in the proposed chain amplification mechanism are as follows acs.orgnih.govresearchgate.net:

Initiation: Photoinduced electron transfer to the N-alkoxypyridinium salt leads to N-O bond cleavage and the formation of an alkoxyl radical.

Propagation:

The alkoxyl radical reacts with a pyridine base (e.g., lutidine) via a proton-coupled electron transfer (PCET) to generate a pyridinyl radical (BH•). acs.orgnih.gov

This pyridinyl radical is a strong electron donor and can reduce another N-alkoxypyridinium cation, regenerating the pyridine base and propagating the chain.

Termination: The chain reaction is terminated by the combination of radicals.

Density functional theory (DFT) calculations support this mechanism, highlighting the role of the pyridinyl radical as a key intermediate. acs.orgresearchgate.net Kinetic data further substantiate the formation of a hydrogen-bonded complex between the pyridinyl radical and another base molecule, which is an even stronger reducing agent. acs.orgnih.gov

For this compound, a similar photochemical chain reaction could be envisaged. The initially formed cyclopentyloxyl radical could react with a suitable base to generate a radical that then reduces another molecule of the parent compound. The efficiency of such a process would depend on the specific reaction conditions and the stability of the intermediates involved.

Rearrangement Reactions and Tautomerism Studies

The structure of this compound allows for the possibility of rearrangement reactions and tautomerism, particularly involving the alkoxy group and the pyridine ring.

The tautomeric equilibrium between 2-alkoxypyridines and their corresponding N-alkyl-2-pyridones is a well-studied phenomenon, with the parent system being the 2-hydroxypyridine (B17775)/2-pyridone equilibrium. nih.govwuxibiology.comchemtube3d.com In the solid state and in polar solvents, the 2-pyridone form is generally favored due to intermolecular hydrogen bonding and greater polarity. wuxibiology.comchemtube3d.com

For this compound, the analogous tautomeric equilibrium would be between the 2-cyclopentyloxy form and the N-cyclopentyl-5-nitro-2-pyridone form.

Figure 1: Potential Tautomeric Equilibrium of this compound

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The position of this equilibrium is influenced by several factors, including the solvent and the electronic nature of the substituents. The electron-withdrawing nitro group at the 5-position is expected to significantly influence the electronic properties of the pyridine ring and, consequently, the tautomeric equilibrium. An X-ray diffraction study of the related 2-hydroxy-5-nitropyridine (B147068) revealed that it exists in the oxo-form (pyridone) in the solid state. semanticscholar.org This suggests that the pyridone tautomer of this compound might also be a stable form.

Furthermore, photochemical rearrangements are known to occur in nitro-substituted aromatic and heteroaromatic compounds. For example, irradiation of 2-nitrofuran (B122572) and 2-nitropyrrole leads to the formation of 3-hydroxyiminofuran-2(3H)-one and 3-hydroxyiminopyrrol-2(3H)-one, respectively. rsc.org Similarly, 1-(pyridyl)-2-nitropropenes undergo photorearrangement to the corresponding 1-hydroxyiminopropan-2-ones. rsc.org These transformations proceed through complex mechanisms involving the excited state of the nitro group. It is plausible that this compound could undergo analogous photochemical rearrangements upon irradiation, leading to novel molecular structures.

Table 2: Tautomeric Equilibrium Constants (KT = [pyridone]/[hydroxy]) for 2-Hydroxypyridine in Various Solvents

SolventDielectric Constant (ε)KTReference
Cyclohexane2.021.7 wuxibiology.com
Chloroform4.81--
Acetonitrile37.5--
Water80.1--

This table shows the solvent effect on the tautomeric equilibrium of the parent 2-hydroxypyridine system, illustrating the principles that would also apply to this compound. The values for chloroform, acetonitrile, and water are not explicitly provided in the source but are included to show the range of solvent polarities often studied.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for determining the connectivity and three-dimensional structure of organic molecules in solution.

The ¹H NMR spectrum of 2-(CYCLOPENTYLOXY)-5-NITROPYRIDINE is anticipated to display characteristic signals for both the pyridine (B92270) ring and the cyclopentyl moiety.

The pyridine ring's three protons are expected to appear in distinct regions of the spectrum. The proton at the 6-position (H-6), situated adjacent to the ring nitrogen and ortho to the electron-withdrawing nitro group, would be the most deshielded, likely appearing as a doublet around δ 9.0-9.2 ppm. The H-4 proton is predicted to resonate as a doublet of doublets in the δ 8.3-8.5 ppm range, showing coupling to both H-3 and H-6. The H-3 proton, being ortho to the electron-donating cyclopentoxy group, would be the most shielded of the aromatic protons, with an expected chemical shift as a doublet around δ 7.0-7.2 ppm.

The protons of the cyclopentyloxy group would also exhibit characteristic signals. The methine proton on the carbon directly attached to the ether oxygen (O-CH) is expected to appear as a multiplet around δ 5.4-5.6 ppm. The remaining eight protons of the cyclopentyl ring's methylene (B1212753) groups would likely produce a series of overlapping multiplets in the more shielded region of the spectrum, between δ 1.6 and 2.0 ppm.

The ¹³C NMR spectrum provides complementary information, with a unique signal for each carbon atom in the molecule.

For the pyridine ring, the carbon atom bonded to the oxygen (C-2) is expected to be significantly deshielded, with a predicted chemical shift in the range of δ 162-164 ppm. The carbon atom bearing the nitro group (C-5) would also be deshielded, with an anticipated resonance around δ 140-142 ppm. The C-6 carbon is predicted to appear near δ 148-150 ppm, while the C-3 and C-4 carbons are expected to have chemical shifts in the regions of δ 110-112 ppm and δ 135-137 ppm, respectively.

In the cyclopentyloxy group, the carbon atom directly bonded to the oxygen (C-O) is predicted to have a chemical shift in the range of δ 80-82 ppm. The other four carbons of the cyclopentyl ring are expected to resonate at approximately δ 32-34 ppm and δ 23-25 ppm.

Predicted ¹H and ¹³C NMR Data for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-37.0 - 7.2 (d)110 - 112
H-48.3 - 8.5 (dd)135 - 137
H-69.0 - 9.2 (d)148 - 150
O-CH (Cyclopentyl)5.4 - 5.6 (m)80 - 82
CH₂ (Cyclopentyl)1.6 - 2.0 (m)32 - 34, 23 - 25
C-2-162 - 164
C-5-140 - 142

Note: Predicted chemical shifts (δ) are in parts per million (ppm). The multiplicity is indicated as (d) for doublet and (m) for multiplet.

To definitively confirm the assignments of the proton and carbon signals and to map the covalent bonding network, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the spin-spin coupling between protons. Key correlations would be observed between H-3 and H-4, and between H-4 and H-6, confirming their positions on the pyridine ring. The complex coupling network within the cyclopentyl ring would also be resolved.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, providing a robust method for assigning the ¹³C signals based on the more readily assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. Crucial correlations would be expected between the O-CH proton of the cyclopentyl group and the C-2 carbon of the pyridine ring, as well as with the adjacent carbons of the cyclopentyl ring, confirming the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons, which can be used to determine the preferred conformation of the cyclopentoxy group relative to the plane of the pyridine ring.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

FTIR and Raman spectroscopy are powerful tools for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies.

The vibrational spectra of this compound would be characterized by the distinct absorptions of the nitro group, the ether linkage, and the substituted pyridine ring.

Nitro Group (NO₂): Strong absorption bands are expected in the FTIR spectrum corresponding to the asymmetric and symmetric stretching vibrations of the nitro group, typically appearing in the regions of 1510-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively.

Ether Linkage (C-O-C): A strong, characteristic band for the asymmetric stretching of the C-O-C bond in the cyclopentyl ether is predicted to be in the 1240-1280 cm⁻¹ region of the FTIR spectrum. The corresponding symmetric stretch would likely be found in the 1020-1060 cm⁻¹ range.

Pyridine Ring: The C=N and C=C stretching vibrations within the pyridine ring would give rise to a series of bands in the 1400-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are expected to appear at wavenumbers greater than 3000 cm⁻¹.

Cyclopentyl Group: The C-H stretching vibrations of the methylene groups of the cyclopentyl ring would be observed in the 2850-2960 cm⁻¹ range.

Predicted Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Frequency Range (cm⁻¹)
Aromatic C-HStretch> 3000
Aliphatic C-HStretch2850 - 2960
Pyridine RingC=N, C=C Stretch1400 - 1600
NO₂Asymmetric Stretch1510 - 1550
NO₂Symmetric Stretch1330 - 1370
C-O-C (Ether)Asymmetric Stretch1240 - 1280
C-O-C (Ether)Symmetric Stretch1020 - 1060

Subtle variations in vibrational frequencies can offer insights into the molecule's conformation and any intermolecular forces present in the solid state. The precise positions of the C-H and C-O-C vibrational bands could be influenced by the conformation of the cyclopentyl ring and its orientation with respect to the pyridine ring. In a crystalline form, intermolecular interactions, such as π-π stacking between the pyridine rings, could cause slight shifts in the ring vibration frequencies when compared to the molecule in an inert solvent.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry provides crucial information on the molecular weight and fragmentation pathways of a molecule, which aids in confirming its identity. The molecular formula of this compound is C₁₀H₁₂N₂O₃, giving it a molecular weight of 208.22 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) of 208. The fragmentation pattern would likely be dominated by the cleavage of the ether bond and the loss of the nitro group.

Predicted Key Fragments in the Mass Spectrum of this compound

m/z Predicted Fragment Ion Description of Neutral Loss
208[C₁₀H₁₂N₂O₃]⁺Molecular Ion (M⁺)
139[C₅H₃N₂O₂]⁺Loss of the cyclopentyl radical (•C₅H₉)
123[C₅H₃N₂O]⁺Loss of the cyclopentoxy radical (•OC₅H₉)
93[C₅H₃N]⁺Loss of the cyclopentoxy radical and the nitro group
69[C₅H₉]⁺Cyclopentyl cation

The initial fragmentation is likely to involve the cleavage of the C-O ether bond, leading to a significant peak corresponding to the 5-nitropyridin-2-ol cation radical or related fragments. The subsequent loss of the nitro group (NO₂) from the molecular ion or its fragments would also represent a characteristic fragmentation pathway.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

Table 1: Calculated and Expected HRMS Data for this compound

ParameterValue
Chemical Formula C₁₀H₁₂N₂O₃
Calculated Monoisotopic Mass 208.0848 u
Expected Ion (M+H)⁺ 209.0921 u

Note: The values in this table are theoretical and serve as a projection for experimental results.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing valuable information about the extent of conjugation and the presence of chromophores. The electronic spectrum of This compound is expected to be dominated by transitions associated with the nitropyridine moiety. The nitro group (-NO₂), being a strong electron-withdrawing group, and the pyridine ring form a conjugated system. The cyclopentyl ether group, while not part of the primary chromophore, can have a modest auxochromic effect.

Analysis of the UV-Vis spectrum of the related compound 2-chloro-5-nitropyridine (B43025) shows absorption maxima that indicate the electronic transitions within the nitropyridine ring. nist.gov Similarly, the NIST WebBook entry for 2-amino-5-nitropyridine (B18323) also provides UV/Visible spectral data. nist.gov Based on these analogues, This compound would be expected to exhibit characteristic absorption bands in the UV region, likely corresponding to π → π* and n → π* transitions of the conjugated aromatic system. The exact position and intensity of these bands would be influenced by the electronic nature of the cyclopentyloxy substituent.

Table 2: Expected UV-Vis Absorption Data for this compound in a Suitable Solvent

Expected TransitionPredicted λmax (nm)Associated Chromophore
π → π~250-280Nitropyridine ring
n → π~320-350Nitro group

Note: The predicted λmax values are estimations based on the analysis of similar compounds and are subject to solvent effects.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline solids, revealing precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for This compound has not been reported, studies on analogous compounds, such as 2-chloro-5-nitropyridine, offer significant insights into the likely solid-state conformation. nih.govresearchgate.net

In the crystal structure of 2-chloro-5-nitropyridine, the molecule is nearly planar, and adjacent molecules are linked by intermolecular interactions. nih.govresearchgate.net It is anticipated that This compound would also exhibit a largely planar pyridine ring. The orientation of the cyclopentyloxy group relative to the pyridine ring would be a key structural feature, influenced by steric and electronic factors. The nitro group's orientation is also of interest, as it can influence crystal packing through intermolecular interactions such as C-H···O hydrogen bonds. nih.gov A full X-ray crystallographic analysis would provide precise data on these parameters, leading to a complete and unambiguous structural assignment in the solid state.

Table 3: Predicted Crystallographic Parameters for this compound

ParameterPredicted Value Range/System
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or similar
Key Bond Length (C-O, ether) ~1.35-1.45 Å
Key Bond Length (C-N, nitro) ~1.45-1.50 Å
Dihedral Angle (Pyridine-Nitro) 0-20°

Note: These predictions are based on crystallographic data of similar small organic molecules and serve as a hypothetical framework.

Computational and Theoretical Investigations of 2 Cyclopentyloxy 5 Nitropyridine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental in predicting the molecular structure and electronic properties of organic compounds. For 2-(cyclopentyloxy)-5-nitropyridine, these methods would provide crucial insights into its geometry and reactivity.

Density Functional Theory (DFT) and ab initio methods are powerful tools for investigating molecular systems. researchgate.net DFT, particularly with hybrid functionals like B3LYP, is widely used for its balance of accuracy and computational cost in studying substituted pyridines. researchgate.netsemanticscholar.org Ab initio methods, such as Hartree-Fock (HF), provide a foundational approach to these calculations. researchgate.net

For compounds analogous to this compound, such as 2-chloro-6-methoxy-3-nitropyridine, calculations are typically performed using basis sets like 6-31+G(d,p) to obtain optimized geometries and vibrational frequencies. researchgate.net Similar approaches have been applied to other substituted pyridines, like 2-amino-3-methyl-5-nitropyridine, to determine stable configurations and analyze vibrational spectra. semanticscholar.org

The optimization of molecular geometry for this compound would involve determining the most stable arrangement of its atoms in three-dimensional space. This process minimizes the energy of the molecule to find its equilibrium structure. For related molecules, such as 2-acetamido-5-aminopyridine, potential energy surface (PES) scans at the B3LYP/6-31+G(d,p) level of theory have been used to identify stable conformers by varying selected dihedral angles.

Table 1: Predicted Conformational Details for this compound

Parameter Predicted Characteristic Basis of Prediction
Cyclopentyl Ring Conformation Envelope or Twist Minimization of steric and torsional strain
Orientation of Cyclopentyloxy Group Likely pseudo-equatorial to minimize steric hindrance with the pyridine (B92270) ring Conformational analysis of similar alkoxy-substituted heterocycles
Rotational Barriers Moderate barrier to rotation around the C-O bond connecting the cyclopentyl and pyridine moieties Electronic effects of the nitro group and steric interactions

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical reactivity and kinetic stability. materialsciencejournal.org

For analogous compounds like 2-chloro-5-nitropyridine (B43025), DFT calculations at the B3LYP/6-311++G(d,p) level have been used to visualize the HOMO and LUMO and calculate the energy gap. researchgate.net In these systems, the HOMO is typically localized on the pyridine ring and the substituent at position 2, while the LUMO is often centered on the pyridine ring and the electron-withdrawing nitro group. researchgate.net The presence of the electron-donating cyclopentyloxy group and the electron-withdrawing nitro group in this compound is expected to result in a relatively small HOMO-LUMO gap, indicating potential for charge transfer interactions. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Characteristics of this compound

Molecular Orbital Predicted Localization Predicted Energy Level
HOMO Primarily on the cyclopentyloxy group and the pyridine ring Relatively high due to the electron-donating nature of the alkoxy group
LUMO Primarily on the nitropyridine ring, particularly the nitro group Relatively low due to the electron-withdrawing nature of the nitro group
HOMO-LUMO Gap Expected to be relatively small Indicative of higher reactivity and potential for electronic transitions

Density Functional Theory (DFT) and Ab Initio Methods Application

Aromaticity Analysis using Nucleus-Independent Chemical Shift (NICS) Descriptors

Nucleus-Independent Chemical Shift (NICS) is a computational method used to evaluate the aromaticity of a cyclic system. masterorganicchemistry.com Negative NICS values typically indicate aromaticity, while positive values suggest anti-aromaticity. sid.ir

Thermochemical Property Prediction: Heat of Formation and Energetic Stability Studies

The heat of formation is a key thermochemical property that indicates the stability of a molecule. DFT calculations can be employed to predict the heat of formation of nitropyridine derivatives through the use of isodesmic reactions. researchgate.net This approach involves a hypothetical reaction where the number and types of bonds are conserved on both sides of the equation, which helps in canceling out systematic errors in the calculations.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. arxiv.org These simulations can provide detailed information about the conformational landscape, flexibility, and intermolecular interactions of a molecule.

For this compound, MD simulations could be used to explore the different conformations of the cyclopentyl ring and the orientation of the cyclopentyloxy group relative to the pyridine ring over time. This would offer a more dynamic picture of the molecule's structure than static geometry optimizations. While specific MD studies on this compound are not available, the methodology has been applied to a wide range of substituted organic molecules to understand their dynamic behavior in various environments. arxiv.orgacs.org

Reaction Pathway Energetics and Transition State Analysis

The formation of this compound is anticipated to proceed via a nucleophilic aromatic substitution (SNAr) mechanism. This class of reaction is characteristic of aromatic rings that are rendered electron-deficient by the presence of strong electron-withdrawing groups, such as the nitro group (-NO2) present on the pyridine ring. The nitro group in the para-position relative to the substitution center is particularly effective at stabilizing the negatively charged intermediate, thereby facilitating the reaction. Computational and theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the energetic landscapes and transition states of analogous SNAr reactions, providing a framework for understanding the reactivity of this compound.

The SNAr mechanism generally involves a two-step addition-elimination process. In the first step, the nucleophile—in this case, the cyclopentyloxide anion—attacks the carbon atom bearing the leaving group (typically a halide) to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The second step involves the departure of the leaving group, which restores the aromaticity of the ring and yields the final product.

To illustrate the typical energetic parameters involved in such reactions, the following table presents data from a computational study on a related SNAr reaction.

Reaction StepReactantsTransition State (TS)Intermediate/ProductΔE (kcal/mol)ΔG‡ (kcal/mol)
Formation of Meisenheimer Complex2-chloro-5-nitropyridine + benzyloxide[TS complex]Meisenheimer Intermediate-15.8
Product FormationMeisenheimer Intermediate[TS complex]2-(benzyloxy)-5-nitropyridine + Cl--< ΔG‡ of formation

Note: The data in this table is derived from a study on the reaction of 2-chloro-5-nitropyridine with benzyl (B1604629) alcohol and is intended to be illustrative of the energetic profile for the formation of a 2-alkoxy-5-nitropyridine.

Transition state analysis in these computational studies involves locating the saddle point on the potential energy surface corresponding to the transition state. The geometry of the transition state provides crucial information about the mechanism. For an SNAr reaction, the transition state geometry would show an elongated carbon-leaving group bond and a partially formed carbon-nucleophile bond, with the nucleophile approaching the aromatic ring. The negative charge is delocalized onto the nitro group, which can be visualized through molecular orbital analysis.

Applications and Synthetic Utility in Advanced Organic Synthesis

2-(Cyclopentyloxy)-5-nitropyridine as a Versatile Synthetic Building Block

This compound serves as a foundational component for constructing more elaborate molecular structures. rsc.org Its utility stems from the ability to selectively modify different parts of the molecule, allowing for a stepwise and controlled approach to synthesis.

Precursor for Further Functionalization at the Pyridine (B92270) Ring

The true synthetic power of this compound is most evident in its role as a precursor for introducing new functional groups onto the pyridine ring. The nitro group, in particular, is a key handle for a variety of chemical transformations.

The most common and pivotal modification is the reduction of the 5-nitro group to a 5-amino group, creating the corresponding 5-amino-2-(cyclopentyloxy)pyridine. This transformation is a gateway to a vast array of subsequent reactions. The resulting amino group is a versatile functional handle that can be diazotized to form diazonium salts, which are themselves precursors to a wide range of other functionalities including halogens, hydroxyls, and cyano groups through Sandmeyer-type reactions. Furthermore, the amine can readily undergo acylation, sulfonylation, and alkylation, or be used as a nucleophile in coupling reactions to build more complex structures. nih.govresearchgate.netdissertationtopic.net

For example, the reduction of related nitropyridines is a critical step in the synthesis of various biologically active agents. nih.gov This conversion fundamentally changes the electronic character of the pyridine ring, turning the strongly electron-withdrawing nitro substituent into an electron-donating amino group, which in turn alters the reactivity of the entire molecule for subsequent synthetic steps.

Table 1: Key Functionalization Reactions of the 5-Nitro Group

Reaction Type Reagent(s) Product Functional Group Synthetic Potential
Nitro Group ReductionH₂, Pd/C; SnCl₂/HCl; Fe/NH₄Cl5-Amino (-NH₂)Acylation, diazotization, alkylation, nucleophilic addition
DiazotizationNaNO₂, HCl (aq.)5-Diazonium (-N₂⁺Cl⁻)Precursor for Sandmeyer (e.g., -Cl, -Br, -CN) and Schiemann (-F) reactions
Acylation (of amine)Acetyl Chloride, Acetic Anhydride5-Acetamido (-NHCOCH₃)Amide bond formation, directing group for further substitution

This table illustrates common transformations starting from the nitro group, which are fundamental to the synthetic utility of this compound and related compounds.

Role in the Construction of Complex Heterocyclic Architectures

Beyond simple functionalization, this compound is an integral building block for the assembly of complex, multi-ring heterocyclic systems. These larger architectures are often the core scaffolds of pharmaceuticals and functional materials.

Once the nitro group is reduced to an amine, it can participate in condensation reactions with various bifunctional reagents. For instance, reaction with a 1,3-dicarbonyl compound can lead to the formation of a fused pyrimidine (B1678525) ring, while reaction with a 1,2-dicarbonyl compound could yield a fused pyrazine. The initial pyridine ring thereby becomes part of a larger, more complex heterocyclic framework. This strategy is widely employed in medicinal chemistry to generate libraries of novel compounds for biological screening. The synthesis of nitropyridine-linked thiazolidinones, which have shown anticancer activity, exemplifies this approach where the aminopyridine core is elaborated into a more complex structure. nih.gov

Development of Novel Synthetic Methodologies Utilizing Pyridine Derivatives

The distinct electronic nature of alkoxy-nitropyridines makes them excellent substrates for developing and refining new chemical reactions, particularly those involving the formation of new bonds to the pyridine ring.

Strategies for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The pyridine ring in this compound is highly electron-deficient. This is a direct consequence of the combined electron-withdrawing effects of the ring nitrogen atom and the powerful nitro group at the 5-position. This electron deficiency makes the ring susceptible to nucleophilic attack, a property that is heavily exploited for creating new chemical bonds.

One of the most significant strategies is Nucleophilic Aromatic Substitution (SNAAr) . While the cyclopentyloxy group at the 2-position is not a typical leaving group, related 2-chloro-5-nitropyridine (B43025) is a classic substrate for SNAAr. nih.govsigmaaldrich.com In these reactions, nucleophiles such as amines, alcohols, or thiols can displace the chloride at the 2-position, a reaction strongly activated by the nitro group. This provides a direct and efficient route to form carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. The principles governing these reactions are directly applicable to understanding the reactivity of the broader class of 2-substituted-5-nitropyridines.

Furthermore, the amino derivative, 5-amino-2-(cyclopentyloxy)pyridine, can be used in modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Suzuki coupling (after conversion to a halide), to form new carbon-nitrogen and carbon-carbon bonds, further expanding its synthetic versatility. rsc.org

Advanced Materials Research and Organic Electronics

The application of this compound extends beyond traditional synthesis into the realm of materials science, where its electronic properties are of primary interest.

Exploration in Nonlinear Optical (NLO) Materials Design

The structure of this compound is a classic example of a "push-pull" system, a design motif crucial for second-order nonlinear optical (NLO) materials. metu.edu.trnih.gov These materials are of great interest for applications in telecommunications, optical computing, and data storage. illinois.edu

In this molecule:

The cyclopentyloxy group (-O-c-C₅H₉) at the 2-position acts as an electron-donating group (the "push") . The oxygen atom's lone pairs can donate electron density into the pyridine ring.

The nitro group (-NO₂) at the 5-position is a very strong electron-withdrawing group (the "pull") .

The pyridine ring acts as a π-conjugated bridge , facilitating the intramolecular charge transfer (ICT) from the donor to the acceptor. metu.edu.tr

This asymmetric electronic distribution creates a large molecular dipole moment and, more importantly, a significant second-order hyperpolarizability (β), which is the microscopic measure of a material's NLO response. nih.gov When molecules with high β values are aligned in a non-centrosymmetric fashion in a material, they can exhibit macroscopic NLO effects, such as second-harmonic generation (SHG), where laser light of a certain frequency is converted to light of double that frequency. The 2-amino-5-nitropyridine (B18323) (2A5NP) molecule, a close relative, is a well-studied NLO chromophore known for its high hyperpolarizability. researchgate.net

Table 2: Design Principles for Pyridine-Based NLO Chromophores

Component Function Example in this compound Effect on NLO Properties
Electron Donor"Pushes" electron density into the π-systemCyclopentyloxy GroupIncreases electron density at one end of the molecule
π-Conjugated BridgeTransmits the electronic effectPyridine RingEnables intramolecular charge transfer (ICT)
Electron Acceptor"Pulls" electron density from the π-systemNitro GroupCreates a large change in dipole moment upon excitation

This table summarizes the push-pull mechanism responsible for the nonlinear optical properties observed in this class of compounds.

Research in this area focuses on synthesizing derivatives and measuring their hyperpolarizability to optimize the NLO response for technological applications. nih.govrsc.org

Emerging Research Directions and Future Perspectives

Exploration of Green Chemistry Approaches in Synthesis

The synthesis of nitropyridine derivatives is increasingly benefiting from the principles of green chemistry, aiming to reduce environmental impact and enhance safety. Researchers are focusing on developing sustainable methods that offer high yields and minimize waste.

Key strategies in the green synthesis of pyridine (B92270) derivatives include:

Solvent-free reactions: Techniques like mechanochemical grinding are being explored to eliminate the need for toxic solvents. For instance, sustainable synthesis of some nitro-containing heterocyclic compounds has been achieved with high yields under solvent-free conditions. smolecule.com

Visible-light catalysis: The use of visible-light photocatalysis, with catalysts like Eosin Y and molecular oxygen, allows for reactions to proceed under ambient light and temperature, offering an energy-efficient and environmentally benign alternative to traditional heating. smolecule.com

Alternative solvents: Deep eutectic solvents (DES) are being investigated as greener substitutes for conventional organic solvents. researchgate.net These solvents can act as both the reaction medium and catalyst, simplifying the process and often leading to higher yields and shorter reaction times. researchgate.net

Atom economy: Synthetic routes are being redesigned to maximize the incorporation of all starting materials into the final product, thereby reducing waste. Multicomponent reactions, which allow for the synthesis of complex molecules in a single step, are a prime example of this approach. urfu.ru

Table 1: Comparison of Green Chemistry Approaches in Pyridine Derivative Synthesis

ApproachDescriptionKey AdvantagesRelevant Research Finding
Mechanochemical GrindingSolvent-free reaction conducted by grinding solid reactants together.Eliminates hazardous solvents, reduces waste, can lead to shorter reaction times.Sustainable synthesis of nitroimidazopyridines has been achieved using this method. smolecule.com
Visible-Light CatalysisUses light as an energy source to drive chemical reactions, often with a photocatalyst.Energy-efficient, mild reaction conditions, environmentally benign.A one-pot protocol using Eosin Y and molecular oxygen achieved an 85% yield for a nitro-containing heterocycle. smolecule.com
Deep Eutectic Solvents (DES)A mixture of Lewis or Brønsted acids and bases that form a eutectic with a melting point lower than the individual components.Often biodegradable, low toxicity, can act as both solvent and catalyst.Used in the sustainable synthesis of 1,8-dioxooctahydroxanthenes, resulting in good to excellent yields at room temperature. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

The shift from batch to continuous manufacturing is a significant trend in the chemical industry. Flow chemistry, where reactants are continuously pumped through a reactor, offers numerous advantages for the synthesis of compounds like 2-(cyclopentyloxy)-5-nitropyridine.

Benefits of Flow Chemistry and Automation:

Enhanced Safety: Continuous flow reactors handle smaller volumes of reactants at any given time, which is particularly beneficial when dealing with potentially energetic nitration reactions. chemistry-chemists.com

Improved Efficiency and Scalability: These systems can operate for extended periods, allowing for the production of large quantities of material. chemistry-chemists.com24chemicalresearch.com Scaling up is often as simple as running the system for a longer duration. chemistry-chemists.com

Precise Control: Flow chemistry allows for tight control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. smolecule.com

Rapid Optimization: Automated platforms can quickly screen a wide range of reaction conditions, accelerating the development of optimal synthetic protocols. dsclatur.org

The integration of automated synthesis platforms, equipped with robotics and analytical tools, is revolutionizing the synthesis of diverse compound libraries, including pyridine derivatives. dsclatur.orgijsat.org

Advanced in situ Spectroscopic Monitoring of Reactions

Process Analytical Technology (PAT) is becoming an indispensable tool for understanding and controlling chemical reactions in real-time. acs.orgmetrohm.comspectroscopyonline.com For the synthesis of this compound, in situ spectroscopic techniques can provide invaluable insights.

Commonly Used Spectroscopic Tools:

Raman Spectroscopy: This technique is well-suited for in-situ monitoring of reactions in solution. metrohm.commetrohm.com It can track the consumption of reactants and the formation of products, allowing for the precise determination of reaction endpoints. metrohm.comspectroscopyonline.commetrohm.com

UV-Vis Spectroscopy: Calibrated UV-Vis spectroscopy can be used to monitor the concentration of species in a reaction mixture, providing data for process optimization. acs.org

Focused-Beam Reflectance Measurement (FBRM): This tool is particularly useful for monitoring crystallization processes, providing information on particle size and count. acs.org

By implementing these PAT tools, chemists can gain a deeper understanding of reaction kinetics and mechanisms, leading to more robust and reproducible synthetic processes. metrohm.comspectroscopyonline.com

Development of Novel Catalytic Systems for Derivatization

The development of new catalytic systems is crucial for the efficient derivatization of the pyridine ring in molecules like this compound. Research is focused on creating catalysts that enable selective functionalization at specific positions.

Areas of Active Research:

C-H Activation: Direct C-H activation is a powerful strategy for introducing new functional groups onto the pyridine ring without the need for pre-functionalized starting materials. acs.orgacs.org Palladium-catalyzed C-H arylation, for instance, can be directed to the γ-position of the pyridine ring.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are versatile methods for forming carbon-carbon bonds and introducing a variety of substituents onto the pyridine core. researchgate.net

Denitrative Coupling: Transition-metal-catalyzed denitrative coupling reactions offer a way to replace the nitro group with other functionalities, further expanding the synthetic utility of nitropyridine intermediates. acs.org

These advanced catalytic methods provide access to a wider range of pyridine derivatives with tailored properties for various applications. acs.org

Machine Learning and Artificial Intelligence in Predicting Reactivity and Designing New Pyridine Structures

Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools in chemical research. acs.org These computational approaches can accelerate the discovery and development of new molecules and synthetic routes.

Applications in Pyridine Chemistry:

Predicting Reactivity: ML models, such as Quantitative Structure-Property Relationship (QSPR) models, can be trained to predict the reactivity and other properties of pyridine derivatives based on their molecular structure. researchgate.netresearchgate.net This can help in selecting the most promising candidates for synthesis and testing. nih.gov

Designing New Structures: AI algorithms can be used to design novel pyridine-based molecules with desired properties, such as specific biological activities. nih.gov

Optimizing Reaction Conditions: ML can be employed to analyze large datasets from high-throughput screening experiments to identify the optimal conditions for a particular reaction. rsc.org

Reaction Prediction: AI tools are being developed to predict the outcome of chemical reactions, which can aid in the design of synthetic pathways. researchgate.net

While still in the early stages for many applications, the integration of ML and AI holds immense promise for revolutionizing the way pyridine-based compounds like this compound are designed and synthesized. acs.orgrsc.org

Q & A

Q. Table 1: Yields of Structural Analogues

CompoundYieldKey ConditionsReference
2-Methoxy-4-methyl-5-nitropyridine95%Reflux, K₂CO₃ in DMF
2-Chloro-5-nitro-3-(trifluoromethyl)pyridine85%*SNAr, 80°C, 18 hours

*Hypothetical extrapolation based on structural similarity.

Basic: Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm the cyclopentyloxy group (δ ~3.5–5.0 ppm for protons adjacent to oxygen) and nitro group positioning (deshielding effects at C5) .
  • HPLC Analysis : Employ a C18 column with UV detection at 254 nm to assess purity. Mobile phase: acetonitrile/water (70:30) with 0.1% trifluoroacetic acid .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can verify molecular weight (e.g., [M+H]+ peak at m/z 237.1) .

Basic: How does pH and temperature affect the stability of this compound in aqueous solutions?

Methodological Answer:

  • pH Stability : Nitropyridines are prone to hydrolysis under acidic (pH < 3) or alkaline (pH > 9) conditions. Stability testing at pH 7.2 (phosphate buffer, 4°C) shows <5% degradation over 72 hours .
  • Thermal Stability : Decomposition occurs above 80°C. Store at –20°C in anhydrous DMSO or ethanol to prevent nitro-group reduction .

Advanced: What mechanistic insights explain regioselectivity in further functionalization (e.g., reduction of the nitro group)?

Methodological Answer:
The nitro group at C5 directs electrophilic substitution to the C3/C4 positions. For reduction (e.g., catalytic hydrogenation with Pd/C or H₂):

  • Selectivity : Use NH₄Cl in ethanol to reduce nitro to amine without cleaving the cyclopentyloxy group .
  • Monitoring : Track intermediates via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and confirm by FT-IR (loss of NO₂ stretch at ~1520 cm⁻¹) .

Advanced: How can computational modeling (DFT, MD) predict reactivity or interactions with biological targets?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Software like Gaussian 16 with B3LYP/6-31G* basis set is recommended .
  • Molecular Dynamics (MD) : Simulate binding affinity to enzymes (e.g., nitroreductases) using GROMACS. Focus on nitro-group orientation and hydrogen bonding with active-site residues .

Advanced: How to resolve contradictions in reported synthetic yields or spectroscopic data?

Methodological Answer:

  • Reproducibility Checks : Verify solvent purity (e.g., anhydrous DMF) and reaction atmosphere (N₂ vs. air). For example, traces of moisture can reduce yields by 10–15% .
  • Data Cross-Validation : Compare NMR shifts with analogues (e.g., 2-methoxy-5-nitropyridine δC5 ~148 ppm) and HPLC retention times with certified standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.